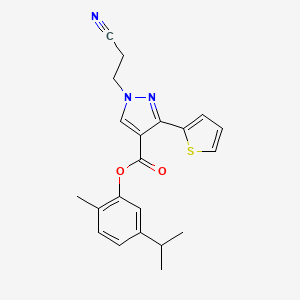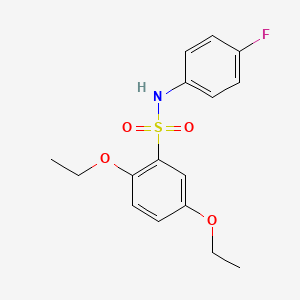![molecular formula C23H16N2O5S B5085141 5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5085141.png)
5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione, commonly known as NB-TZTD, is a thiazolidine derivative that has gained attention in the scientific community due to its potential applications in the field of medicine. NB-TZTD is a yellow crystalline powder that is soluble in dimethyl sulfoxide (DMSO) and ethanol. This compound is known for its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which makes it a promising candidate for the treatment of diseases such as diabetes and cancer.
Mécanisme D'action
The mechanism of action of NB-TZTD is primarily attributed to its ability to inhibit PTP1B. PTP1B is an enzyme that plays a key role in regulating insulin signaling and glucose metabolism. By inhibiting PTP1B, NB-TZTD can improve insulin sensitivity and glucose uptake in cells, leading to improved glycemic control. Additionally, NB-TZTD has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a key role in regulating energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
Studies have shown that NB-TZTD can improve insulin sensitivity and glucose uptake in cells, leading to improved glycemic control. Additionally, NB-TZTD has been shown to have anti-cancer properties, as it can inhibit the growth of cancer cells and induce apoptosis. NB-TZTD has also been shown to activate the AMPK signaling pathway, which plays a key role in regulating energy metabolism and glucose homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of NB-TZTD is its ability to inhibit PTP1B, which makes it a promising candidate for the development of new diabetes drugs. Additionally, NB-TZTD has been shown to have anti-cancer properties, which makes it a potential candidate for the development of new cancer drugs. However, one of the limitations of NB-TZTD is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on NB-TZTD. One area of research could focus on the development of new diabetes drugs based on NB-TZTD. Another area of research could focus on the development of new cancer drugs based on NB-TZTD. Additionally, future research could explore the potential applications of NB-TZTD in other areas of medicine, such as neurodegenerative diseases and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of NB-TZTD can be achieved through a multistep process that involves the condensation of 4-nitrobenzaldehyde with 2-hydroxybenzyl alcohol, followed by the addition of thiosemicarbazide and phthalic anhydride. The product is then purified through recrystallization to obtain pure NB-TZTD.
Applications De Recherche Scientifique
NB-TZTD has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of this compound is in the treatment of diabetes. Studies have shown that NB-TZTD can improve insulin sensitivity and glucose uptake in cells, making it a potential candidate for the development of new diabetes drugs. NB-TZTD has also been shown to have anti-cancer properties, as it can inhibit the growth of cancer cells and induce apoptosis.
Propriétés
IUPAC Name |
(5Z)-5-[[2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5S/c26-22-21(31-23(27)24(22)18-7-2-1-3-8-18)14-17-6-4-5-9-20(17)30-15-16-10-12-19(13-11-16)25(28)29/h1-14H,15H2/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSQPCVHCPENCI-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCC4=CC=C(C=C4)[N+](=O)[O-])SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OCC4=CC=C(C=C4)[N+](=O)[O-])/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5085111.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-methylpentanoic acid](/img/structure/B5085119.png)
![4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5085132.png)
![N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5085137.png)
![2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5085146.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085149.png)
![6,7-dimethoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B5085153.png)